Tetradecanal

Catalog No.
S584504
CAS No.
124-25-4
M.F
C14H28O
M. Wt
212.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanal

CAS Number

124-25-4

Product Name

Tetradecanal

IUPAC Name

tetradecanal

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3

InChI Key

UHUFTBALEZWWIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC=O

Solubility

soluble inmost organic solvents; Insoluble in water
1 ml in 1 ml of 80% alcohol (in ethanol)

Synonyms

Tetradecanal; 1-Tetradecanal; Aldehyde Peche; Myristinaldehyde; Myristylaldehyde; NSC 66435; Peach Aldehyde; Tetradecanaldehyde; Tetradecyl Aldehyde; n-Tetradecanal; n-Tetradecyl Aldehyde

Canonical SMILES

CCCCCCCCCCCCCC=O

Bacterial Bioluminescence

Studies have investigated tetradecanal's role in the bioluminescence of certain bacteria, specifically Vibrio harveyi. This bacterium emits light through a complex enzymatic reaction involving fatty acids. Research suggests that tetradecanal might be the natural aldehyde substrate used in this process []. Scientists observed that mutants deficient in producing aldehydes could be stimulated to emit light by adding tetradecanal, indicating its potential role as the natural light-emitting molecule [].

Plant Metabolite and Antimicrobial Properties

Tetradecanal is a known plant metabolite, found in various plants like coriander and Mikania cordifolia []. Research suggests it might possess antimicrobial properties. Studies have shown that tetradecanal exhibits some inhibitory activity against certain bacterial and fungal strains. However, further investigation is needed to understand its potential applications as an antimicrobial agent.

Ongoing Research

Current research on tetradecanal is exploring its potential applications in various fields. These include:

  • Biofuel production: Studies are investigating the use of tetradecanal and other fatty aldehydes as potential biofuel precursors.
  • Material science: Research is exploring the use of tetradecanal in the development of biodegradable polymers and other materials [].

Tetradecanal, also known as myristyl aldehyde, is a long-chain fatty aldehyde with the chemical formula C₁₄H₂₈O. It belongs to the class of organic compounds known as fatty aldehydes, characterized by their long carbon chains typically containing at least 12 carbon atoms. Tetradecanal is specifically a derivative of tetradecane, where two hydrogen atoms at the terminal carbon are replaced by an oxo group. This compound is naturally produced by certain bioluminescent bacteria, particularly those in the Vibrio genus, and plays a crucial role in their light-emission systems .

One crucial role of tetradecanal in biological systems is its involvement in bioluminescence. Vibrio fischeri, a bioluminescent bacterium, utilizes tetradecanal as a substrate for its luciferase enzyme to produce light []. The exact mechanism involves complex enzymatic reactions, but tetradecanal plays a vital role in this light-emitting process [].

Typical of aldehydes, including oxidation and reduction processes. In bioluminescent bacteria, it acts as a substrate for luciferase enzymes, leading to light emission upon its oxidation. The reaction typically involves the conversion of tetradecanal into fatty acids or other metabolic intermediates through enzymatic pathways. Additionally, it can undergo lipid peroxidation and participate in fatty acid metabolism .

Tetradecanal exhibits significant biological activity, particularly in microbial systems. It has been identified as a natural aldehyde that stimulates luminescence in certain bacterial mutants. The presence of tetradecanal can enhance light emission up to 60-fold when combined with inhibitors of respiration such as cyanide, indicating its role in metabolic recycling within these organisms . Furthermore, its structure suggests potential interactions with biological membranes due to its hydrophobic nature.

Tetradecanal can be synthesized through various methods:

  • Oxidation of Myristic Acid: The most straightforward method involves the oxidation of myristic acid (tetradecanoic acid) using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction of Myristic Acid Derivatives: Reduction of myristic acid derivatives or esters can also yield tetradecanal.
  • Chemical Synthesis: Advanced synthetic routes may involve multi-step reactions starting from simpler hydrocarbons or through the use of Grignard reagents followed by oxidation.

These methods allow for the production of tetradecanal in both laboratory and industrial settings .

Tetradecanal has several applications across different fields:

  • Biotechnology: Utilized in studies related to bioluminescence and microbial metabolism.
  • Flavor and Fragrance Industry: Employed for its pleasant odor profile in perfumery and flavoring agents.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.

Its unique properties make it valuable in research and industrial applications .

Research has shown that tetradecanal interacts specifically with certain bacterial enzymes involved in luminescence. Studies indicate that it may influence metabolic pathways related to fatty acid synthesis and degradation. Interaction studies often focus on its role as a substrate for luciferase enzymes and its effects on luminescent bacteria under varying conditions .

Tetradecanal shares structural similarities with other long-chain fatty aldehydes. Below is a comparison with some related compounds:

Compound NameChemical FormulaUnique Features
DodecanalC₁₂H₂₄OShorter chain length; used in flavoring
HexadecanalC₁₆H₃₂OLonger chain; found in various plant oils
OctadecanalC₁₈H₃₈OPresent in waxes; used in cosmetics

Uniqueness of Tetradecanal: Tetradecanal's specific role in bioluminescence sets it apart from these compounds. Its ability to stimulate light emission in bacterial systems highlights its unique biological significance compared to other fatty aldehydes .

Physical Description

Solid
colourless to pale yellow liquid/fatty, orris-like odou

XLogP3

6

Boiling Point

260.0 °C

Density

0.825-0.830

Melting Point

20.5 °C
Mp 30 ° (23 °)
30°C

UNII

44AJ2LT15N

GHS Hazard Statements

Aggregated GHS information provided by 1461 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1461 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1459 of 1461 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

124-25-4

Wikipedia

Tetradecanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

Tetradecanal: ACTIVE

Dates

Last modified: 08-15-2023

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